molecular formula C5H8N4 B580846 2-(Hydrazinomethyl)pyrimidine CAS No. 1234616-45-5

2-(Hydrazinomethyl)pyrimidine

Cat. No.: B580846
CAS No.: 1234616-45-5
M. Wt: 124.147
InChI Key: ZHDAAYNONOJQLC-UHFFFAOYSA-N
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Description

2-(Hydrazinomethyl)pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C5H8N4. This compound is characterized by the presence of a pyrimidine ring substituted with a hydrazinomethyl group at the second position.

Mechanism of Action

Target of Action

2-(Hydrazinomethyl)pyrimidine is a pyrimidine derivative that has been used as a model compound for studying the mechanism of action of various drugs. Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . They are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine metabolism is conserved in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) . Malignant cells reprogram metabolism pathway in response to various intrinsic and extrinsic drawbacks to fuel cell survival and growth . Many anticancer drugs target the pyrimidine salvage pathway, interfering with DNA synthesis and cell proliferation .

Pharmacokinetics

The biological potency, ADME properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs are discussed in the literature . .

Result of Action

The result of the action of this compound is primarily seen in its anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Hydrazinomethyl)pyrimidine are not fully understood due to limited research. It is known that pyrimidines, the class of compounds to which this compound belongs, play a crucial role in various biochemical reactions Pyrimidines are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that pyrimidines can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that pyrimidines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are currently unknown. Pyrimidines are known to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinomethyl)pyrimidine typically involves the reaction of pyrimidine-2-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Pyrimidine-2-carbaldehyde+Hydrazine hydrateThis compound\text{Pyrimidine-2-carbaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Pyrimidine-2-carbaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydrazinomethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The hydrazinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include azides, hydrazones, amines, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-(Hydrazinomethyl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyrimidine
  • 2-(Methylhydrazino)pyrimidine
  • 2-(Hydrazinyl)pyrimidine

Comparison: 2-(Hydrazinomethyl)pyrimidine is unique due to the presence of the hydrazinomethyl group, which imparts distinct reactivity compared to other similar compounds. For instance, 2-(Aminomethyl)pyrimidine lacks the hydrazine functionality, making it less reactive in certain chemical transformations. Similarly, 2-(Methylhydrazino)pyrimidine has a methyl group attached to the hydrazine, altering its steric and electronic properties .

Properties

IUPAC Name

pyrimidin-2-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-9-4-5-7-2-1-3-8-5/h1-3,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAAYNONOJQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306447
Record name 2-(Hydrazinylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-45-5
Record name 2-(Hydrazinylmethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydrazinylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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